molecular formula C6H12ClN B6275488 (Cyclopent-2-en-1-yl)methanamine hydrochloride CAS No. 58714-86-6

(Cyclopent-2-en-1-yl)methanamine hydrochloride

Cat. No.: B6275488
CAS No.: 58714-86-6
M. Wt: 133.6
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Description

(Cyclopent-2-en-1-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C6H12ClN and its molecular weight is 133.6. The purity is usually 95.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopent-2-en-1-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c7-5-6-3-1-2-4-6;/h1,3,6H,2,4-5,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTBJGAUBXILNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58714-86-6
Record name 2-Cyclopentene-1-methanamine, hydrochloride (1:1)
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Record name 1-(cyclopent-2-en-1-yl)methanamine hydrochloride
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Synthetic Methodologies and Pathways for Cyclopent 2 En 1 Yl Methanamine Hydrochloride

Stereoselective Synthesis of (Cyclopent-2-en-1-yl)methanamine Hydrochloride and its Chiral Precursors

Achieving the desired stereochemistry in the target molecule is paramount and is typically addressed by establishing the chirality of the cyclopentenyl ring early in the synthesis and by controlling the stereochemistry of the subsequent amination step.

The construction of the chiral cyclopentenyl scaffold is a critical step. Chiral cyclopentenones, in particular, are valuable precursors for the asymmetric synthesis of complex molecules. acs.org Several strategies have been developed to access these enantiomerically enriched building blocks.

One powerful method is the catalytic asymmetric aza-Piancatelli reaction. This reaction utilizes a chiral Brønsted acid (CBA) to catalyze the rearrangement of furylcarbinols with an amine source, such as a sulfoximine, to produce N-cyclopentenyl derivatives with high enantioselectivity. acs.org The choice of catalyst is crucial, with bulky substituents on the chiral ligand generally affording improved stereocontrol. acs.org For instance, catalysts bearing bulky 2,4,6-triisopropylphenyl groups have demonstrated high efficacy. acs.org This method provides a direct route to a functionalized cyclopentenyl amine precursor in a single, highly enantioselective step. acs.org

Another approach involves the functionalization of existing chiral building blocks or the resolution of racemic mixtures. acs.org Dynamic kinetic resolution (DKR) is a particularly efficient technique that can overcome the 50% yield limitation of traditional resolution by racemizing the undesired enantiomer in situ, allowing for its conversion into the target molecule. acs.org

Table 1: Catalyst Influence on Enantioselectivity in Aza-Piancatelli Rearrangement

Catalyst BackboneSubstituent GroupSolventYield (%)Enantiomeric Excess (ee %)
[H8]-BINOL-derived phosphamideBulky 2,4,6-iPr3C6H2DCM7088
[H8]-BINOL-derived phosphamideBulky 2,4,6-iPr3C6H2Toluene-91
BINOL-derived phosphamideBulky 2,4,6-iPr3C6H2DCM-Slight decrease vs. [H8]

Data adapted from research on CBA-catalyzed asymmetric aza-Piancatelli rearrangements. acs.org

Once the chiral cyclopentenyl core is established, the aminomethyl group must be introduced with control over the relative stereochemistry. Isocyanide-based multicomponent reactions (IMCRs) offer an efficient strategy for constructing highly functionalized cyclopentenyl amines with excellent diastereoselectivity. nih.gov

In this approach, a chiral cyclic hemiacetal, formed from an asymmetric Michael addition-hemiacetalization, can be used as a substrate. The subsequent multicomponent reaction with an amine and an isocyanide proceeds through a conformationally rigid imine intermediate, which is stabilized by an intramolecular hydrogen bond. nih.gov This conformational rigidity directs the approach of the isocyanide, leading to high diastereoselectivity in the final tetrasubstituted cyclopentenyl product. nih.gov The resulting product contains a protected amine group that can be subsequently deprotected to yield the primary amine. nih.gov

Table 2: Diastereoselective Isocyanide-Based Multicomponent Reaction

SubstrateReaction TypeDiastereomeric Ratio (dr)Enantiomeric Excess (ee %)
Hemiacetal with Aryl MoietyIntramolecular IMCR99:1>99
Passerini-type CyclopentenolMitsunobu/Staudinger/Boc protection94:6-

Data derived from studies on stereoselective synthesis of cyclopentenyl scaffolds. nih.gov

Novel Catalytic Methods in the Synthesis of this compound

Catalysis provides powerful tools for the efficient and atom-economical synthesis of amines, including the target compound. Both transition-metal catalysis and organocatalysis offer advanced routes for C-N bond formation.

Transition metal-catalyzed reactions are fundamental to modern C-N bond formation. acs.org For allylic amines like (Cyclopent-2-en-1-yl)methanamine, palladium-catalyzed reactions are particularly relevant. These reactions often proceed via a π-allyl palladium intermediate formed by the oxidative addition of a Pd(0) catalyst to an allylic substrate. rsc.org This intermediate can then react with an amine nucleophile to form the desired C-N bond. The choice of ligands is critical for controlling regioselectivity and, in asymmetric versions, enantioselectivity. rsc.org

Nickel catalysis has also emerged as a powerful and practical alternative for synthesizing allylic amines. nih.gov Nickel(0)-catalyzed multicomponent coupling reactions can join simple alkenes, aldehydes, and amides in a single step. The mechanism involves the oxidative cyclization of a nickel(0) complex with the alkene and an in-situ generated imine to form an aza-nickelacycle, which then undergoes β-hydride elimination to release the allylic amine product and regenerate the catalyst. nih.gov This approach is highly modular and tolerant of various functional groups. nih.gov

Other transition metals like rhodium and iridium have been employed in direct C-H amination reactions using organic azides as the nitrogen source, offering a step-economical alternative to traditional cross-coupling methods. nih.gov

Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, provides a complementary approach to the synthesis of chiral amine precursors. nih.gov Chiral phosphoric acids, a type of Brønsted acid, are effective catalysts for generating chiral iminium intermediates from enamides or other precursors. nih.gov These intermediates can then undergo enantioselective addition reactions with various nucleophiles. nih.gov

For instance, the enantioselective aza-Henry reaction, which forms a C-N bond by adding a nitroalkane to an imine, can be catalyzed by bifunctional organocatalysts that activate both reaction partners through hydrogen bonding. nih.gov The resulting β-nitroamine can be readily converted to the desired amine. Similarly, organocatalytic Mannich reactions, using α-amino sulfones as stable imine precursors, provide another reliable route to enantioenriched amine derivatives. nih.gov These methods avoid the use of metals and often operate under mild conditions.

Exploration of Alternative Synthetic Routes to this compound

Beyond the established stereoselective and catalytic methods, alternative strategies offer unique advantages in terms of efficiency, starting material availability, and molecular diversity.

Multicomponent reactions (MCRs), as mentioned previously, stand out as a powerful alternative approach. By combining three or more starting materials in a single operation, MCRs can rapidly generate complex molecules like functionalized cyclopentenyl amines from simple precursors. nih.gov This strategy is highly convergent and atom-economical, minimizing purification steps and waste generation compared to traditional linear syntheses. nih.gov

Another alternative pathway can be adapted from the synthesis of other structurally related allylamines, such as naftifine. mdpi.com These routes often employ Mannich-type reactions as a key step. A three-component Mannich reaction involving an amine, an aldehyde (like formaldehyde), and a ketone or other carbon nucleophile can generate γ-aminoalcohol intermediates. Subsequent acid-catalyzed dehydration of these intermediates can then furnish the final allylamine (B125299) product. mdpi.com This approach offers flexibility in introducing various substituents depending on the choice of starting materials.

One-Pot and Cascade Synthetic Strategies

One-pot and cascade reactions, which combine multiple reaction steps into a single operation, are highly valued in chemical synthesis for their efficiency. These strategies can reduce waste, save time, and decrease purification efforts. While such methods are widely applied in the synthesis of various cyclic amines and related structures, no specific one-pot or cascade methodologies dedicated to the synthesis of this compound have been reported in the surveyed scientific literature.

Flow Chemistry Applications for Continuous Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and potential for automation. This technology is increasingly being adopted in pharmaceutical and fine chemical manufacturing. However, the application of flow chemistry for the continuous synthesis of this compound has not been described in the available research.

By-Product Analysis and Reaction Optimization in this compound Production

A critical aspect of any chemical manufacturing process is the identification and control of by-products and impurities to ensure the quality and safety of the final product. This involves detailed by-product analysis and subsequent reaction optimization.

Mechanistic Investigations of Side Reactions and Impurity Formation

Understanding the mechanisms of side reactions and impurity formation is fundamental to developing robust and efficient synthetic processes. Such investigations allow chemists to modify reaction conditions to minimize the formation of undesired substances. At present, there are no published mechanistic studies that specifically investigate side reactions and impurity formation during the synthesis of this compound.

Process Intensification and Green Chemistry Approaches in Synthesis

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances. These principles are increasingly important in modern chemical synthesis. Despite their significance, specific studies detailing the application of process intensification or green chemistry approaches for the synthesis of this compound are absent from the current body of scientific literature.

Advanced Spectroscopic and Structural Elucidation Techniques for Cyclopent 2 En 1 Yl Methanamine Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of (Cyclopent-2-en-1-yl)methanamine Hydrochloride

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure and conformational preferences of this compound in solution. The cyclopentene (B43876) ring is not planar and can adopt various conformations, such as envelope or twist forms, which can be investigated using a suite of NMR experiments. researchgate.netresearchgate.net

A hypothetical assignment of proton (¹H) and carbon (¹³C) NMR chemical shifts is presented below, which serves as a basis for discussing more advanced 2D NMR techniques.

Hypothetical ¹H and ¹³C NMR Chemical Shifts

Atom Position Hypothetical ¹H Shift (ppm) Hypothetical ¹³C Shift (ppm)
C1 ~3.0 - 3.5 ~45 - 50
C2 ~5.7 - 6.0 ~130 - 135
C3 ~5.6 - 5.9 ~128 - 133
C4 ~2.0 - 2.4 ~30 - 35
C5 ~1.8 - 2.2 ~32 - 37
CH₂-N ~2.8 - 3.2 ~48 - 53

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Proton and Carbon Connectivity

Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity of atoms within the molecule. science.govprinceton.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. youtube.com For this compound, COSY would show correlations between the olefinic protons (H2, H3) and their adjacent allylic protons (H1, H4). It would also confirm the coupling between the methanamine protons (-CH₂-N) and the H1 proton, establishing the link between the side chain and the ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). youtube.com This technique would definitively assign each carbon signal in the ¹³C spectrum to its corresponding proton(s) in the ¹H spectrum, for instance, linking the proton signal at ~5.8 ppm to the olefinic carbon at ~130 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically two to four bonds) between protons and carbons. youtube.com This is vital for piecing together the molecular skeleton. For example, an HMBC experiment would show a correlation from the aminomethyl protons (-CH₂-N) to the C1 and C2 carbons of the cyclopentene ring, confirming the attachment point of the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, irrespective of their bonding connectivity. harvard.edu This is particularly powerful for conformational analysis. For the cyclopentene ring, NOESY could reveal through-space interactions between a pseudo-axial proton and other protons on the same face of the ring, helping to distinguish between different envelope or twist conformations. researchgate.net

Expected 2D NMR Correlations

Experiment Correlated Nuclei Inferred Information
COSY H2 ↔ H1, H3 ↔ H4 Connectivity of adjacent protons around the ring.
H1 ↔ CH₂-N Link between the cyclopentyl ring and the methanamine group.
HSQC H1 ↔ C1, H2 ↔ C2, etc. Direct one-bond C-H attachments.
HMBC CH₂-N ↔ C1, C2 Confirmation of the substituent position on the ring.

| NOESY | H1 ↔ H5 (cis) | Spatial proximity, aiding in stereochemical and conformational assignment. |

Dynamic NMR for Elucidating Conformational Dynamics in Solution

The five-membered cyclopentene ring is conformationally flexible. Dynamic NMR (DNMR) involves acquiring NMR spectra over a range of temperatures to study processes of molecular motion, such as ring flipping. libretexts.orgresearchgate.net

At room temperature, the interconversion between different ring conformations might be rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. nih.gov By lowering the temperature, this interconversion can be slowed down. If the temperature is lowered sufficiently to reach the coalescence point and then the slow-exchange regime, separate signals for the protons in the distinct conformational states may be resolved. Analyzing the changes in the spectral lineshapes as a function of temperature allows for the calculation of the activation energy (ΔG‡) for the conformational interchange, providing quantitative insight into the flexibility of the ring system. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Hydrogen Bonding Network Analysis in this compound

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present and the intermolecular forces, such as hydrogen bonding, that define the molecule's structure in the solid state. mdpi.comnih.gov

Theoretical Assignment of Vibrational Modes and Functional Group Characterization

The IR and Raman spectra of this compound would be characterized by specific vibrational modes. The primary ammonium (B1175870) group (NH₃⁺) formed by the hydrochloride salt is a key site for hydrogen bonding with the chloride anion (Cl⁻).

N-H Stretching: The N-H stretching vibrations of the NH₃⁺ group are expected to appear as a broad band in the IR spectrum, typically in the range of 3200-2800 cm⁻¹. The broadening and position of this band are highly sensitive to the strength and nature of the N-H···Cl⁻ hydrogen bonds.

C=C Stretching: The stretching vibration of the carbon-carbon double bond in the cyclopentene ring would give rise to a characteristic band around 1650-1600 cm⁻¹.

Intramolecular Interactions: Studies on similar molecules, such as 3-cyclopentene-1-amine and 2-cyclopenten-1-ol, have shown the possibility of intramolecular π-type hydrogen bonding, where the amine or hydroxyl group interacts with the electron cloud of the C=C double bond. nih.govmdpi.com For the subject compound, a similar interaction between the NH₃⁺ group and the π-system is conceivable and would influence the frequencies of both the N-H and C=C stretching modes.

Theoretical calculations using methods like Density Functional Theory (DFT) are essential for a precise assignment of the observed vibrational bands to specific atomic motions (Potential Energy Distribution, PED). mdpi.com

Hypothetical Vibrational Frequencies and Assignments

Vibrational Mode Expected Frequency Range (cm⁻¹) Spectroscopic Technique
N-H Stretch (H-bonded) 3200 - 2800 IR (strong, broad)
C-H Stretch (alkene) 3100 - 3000 IR/Raman (medium)
C-H Stretch (alkane) 3000 - 2850 IR/Raman (strong)
N-H Bend 1600 - 1500 IR (strong)

In-Situ Monitoring of Solid-State Transitions via Vibrational Spectroscopy

By acquiring IR or Raman spectra as a function of temperature, it is possible to monitor solid-state phase transitions. A polymorphic transition, for instance, would likely involve a rearrangement of the crystal packing and the hydrogen-bonding network. Such a change would manifest as abrupt shifts in the positions or shapes of the vibrational bands, particularly those associated with the NH₃⁺ group and lattice modes (low-frequency region), providing insight into changes in the molecular environment.

High-Resolution Mass Spectrometry-Based Fragmentation Pathway Elucidation of this compound

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the parent ion, allowing for the determination of its elemental formula. Furthermore, tandem mass spectrometry (MS/MS) experiments, where the parent ion is isolated and fragmented, can elucidate its structure. The analysis would focus on the cationic part of the molecule, [(C₅H₈)CH₂NH₃]⁺.

A plausible fragmentation pathway for the (Cyclopent-2-en-1-yl)methanaminium cation would likely initiate with cleavages at the bonds adjacent to the nitrogen atom or within the strained ring system. Analysis of fragmentation patterns in analogous compounds, such as ketamine derivatives, reveals common pathways like α-cleavage. nih.gov

A primary fragmentation could be the cleavage of the C1-C(H₂)N bond, leading to the formation of a stable cyclopentenyl cation. Another likely pathway is the loss of ammonia (B1221849) (NH₃) from the parent ion. Ring-opening or retro-Diels-Alder type fragmentations of the cyclopentene ring could also occur, leading to characteristic daughter ions.

Plausible Fragmentation Pathways and Predicted Fragments

m/z (exact mass) Proposed Formula Fragmentation Pathway
98.0964 [C₆H₁₂N]⁺ Parent Cation
81.0704 [C₆H₉]⁺ Loss of NH₃ (ammonia)

This systematic application of advanced spectroscopic techniques would enable a complete and unambiguous characterization of the chemical structure, conformation, and intermolecular interactions of this compound.

Table of Compounds

Compound Name
This compound
3-Cyclopentene-1-amine
2-Cyclopenten-1-ol

Tandem Mass Spectrometry (MS/MS) for Structural Characterization

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of compounds by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, this technique provides definitive confirmation of its molecular structure by probing its fragmentation patterns.

In a typical MS/MS experiment, the parent molecule is first ionized, often using electrospray ionization (ESI), to form the protonated molecular ion [M+H]⁺. This precursor ion is then isolated in the mass spectrometer and subjected to collision-induced dissociation (CID). The resulting fragment ions are mass-analyzed to generate a product ion spectrum. The fragmentation of the (Cyclopent-2-en-1-yl)methanamine cation is expected to proceed through characteristic pathways for cyclic amines. Key fragmentation mechanisms would likely involve the loss of the aminomethyl group, cleavage of the cyclopentene ring, and rearrangements.

The analysis of these fragments allows for the unambiguous identification of the compound's core structure and connectivity. For instance, the cleavage of the C-C bond between the cyclopentene ring and the aminomethyl group would be a primary fragmentation pathway. Another expected fragmentation would be the retro-Diels-Alder reaction of the cyclopentene ring, a common pathway for cyclic alkenes, which would yield specific, diagnostic product ions.

Hypothetical fragmentation data that could be obtained from an MS/MS experiment on (Cyclopent-2-en-1-yl)methanamine is presented in the table below.

Precursor Ion (m/z) Product Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure
98.1081.07NH₃ (Ammonia)Cyclopent-2-en-1-yl cation
98.1067.05CH₄N (Methanimine)Cyclopentadienyl cation
98.1041.04C₄H₇N (Cyclobut-1-en-1-amine)Allyl cation

This data is illustrative and represents expected fragmentation patterns based on chemical principles.

Isotopic Labeling Studies for Fragmentation Mechanism Confirmation

To definitively confirm the proposed fragmentation mechanisms from MS/MS analysis, isotopic labeling studies are employed. nih.gov By selectively replacing certain atoms in the this compound molecule with their heavier isotopes (e.g., ²H, ¹³C, ¹⁵N), the fate of these labeled atoms during fragmentation can be traced. nih.gov

For example, deuteration of the aminomethyl group (-CH₂NH₂) would result in a specific mass shift in fragments containing this group. If a proposed fragmentation pathway involves the loss of the entire aminomethyl group, the corresponding fragment ion in the spectrum of the labeled compound would not show the mass increase, confirming the proposed loss. Conversely, if the label is retained in the fragment, it indicates that the aminomethyl group, or a part of it, is still present.

Such studies provide unequivocal evidence for complex rearrangement processes that may not be obvious from the standard MS/MS spectrum alone. nih.gov For cyclic amines, these studies can help differentiate between ring fragmentation pathways and side-chain losses, solidifying the structural assignment. nih.gov

X-ray Crystallography for Absolute Configuration Determination and Supramolecular Assembly of this compound

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, as well as insights into intermolecular interactions that govern the crystal packing. nih.govgla.ac.uk

Single Crystal X-ray Diffraction of Polymorphic and Solvate Forms

Single crystal X-ray diffraction (SCXRD) is the gold standard for structural determination. excillum.com Obtaining a suitable single crystal of this compound would allow for the precise determination of its molecular geometry. As the molecule contains a chiral center at the C1 position of the cyclopentene ring, SCXRD can determine its absolute configuration (R or S).

Furthermore, many organic compounds, particularly salts, can exist in different crystalline forms known as polymorphs, or can incorporate solvent molecules into their crystal lattice to form solvates. soton.ac.uk These different forms can have distinct physical properties. SCXRD is crucial for identifying and characterizing these various forms. Each polymorph or solvate will produce a unique crystal structure with different unit cell parameters and space groups. soton.ac.uk

The table below illustrates the type of crystallographic data that would be obtained from SCXRD analysis of two hypothetical polymorphic forms of this compound.

Parameter Hypothetical Form I Hypothetical Form II
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cP2₁2₁2₁
a (Å)10.58.2
b (Å)5.812.1
c (Å)14.29.5
β (°)95.590
Volume (ų)860.1941.0
Z44

This data is for illustrative purposes only and represents the kind of parameters determined in an SCXRD experiment.

Analysis of the crystal structures would also reveal the supramolecular assembly, detailing the hydrogen bonding network between the ammonium group and the chloride ion, as well as other non-covalent interactions that stabilize the crystal lattice.

Powder X-ray Diffraction for Bulk Phase Analysis and Crystallinity Assessment

While SCXRD provides the detailed structure from a single crystal, powder X-ray diffraction (PXRD) is used for the analysis of a bulk, polycrystalline sample. carleton.edulibretexts.org This technique is essential for quality control, as it can quickly identify the crystalline phase of a batch of material and assess its purity. americanpharmaceuticalreview.com

Computational and Theoretical Chemical Investigations of Cyclopent 2 En 1 Yl Methanamine Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Reactivity of (Cyclopent-2-en-1-yl)methanamine Hydrochloride

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about electron distribution, molecular orbital energies, and other electronic properties that govern the molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. For this compound, DFT calculations would be employed to determine key electronic properties.

A primary output of DFT is the characterization of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Furthermore, DFT allows for the calculation of the distribution of electron density, often visualized through electrostatic potential maps. These maps indicate regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the protonated amine group (-NH3+) would be expected to be a significant electrophilic site, while the double bond in the cyclopentene (B43876) ring would represent a nucleophilic region.

Table 1: Hypothetical DFT-Calculated Properties for (Cyclopent-2-en-1-yl)methanamine Cation (Note: This data is illustrative and not from actual calculations.)

PropertyValueDescription
HOMO Energy-8.5 eVEnergy of the highest occupied molecular orbital, indicating electron-donating ability.
LUMO Energy1.2 eVEnergy of the lowest unoccupied molecular orbital, indicating electron-accepting ability.
HOMO-LUMO Gap9.7 eVAn indicator of chemical stability; a larger gap suggests lower reactivity.
Dipole Moment12.5 DA measure of the overall polarity of the molecule.

This interactive table provides a hypothetical overview of electronic properties that would be determined via DFT calculations.

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate energetic information.

These methods would be invaluable for studying the energetic profile of this compound, including its conformational isomers. By calculating the relative energies of different spatial arrangements of the atoms, the most stable conformation can be identified. Additionally, ab initio methods are well-suited for characterizing non-covalent intermolecular interactions, such as hydrogen bonding between the ammonium (B1175870) group and the chloride anion, or with solvent molecules. These interactions are critical for understanding the compound's behavior in condensed phases.

Molecular Dynamics (MD) Simulations of this compound in Various Environments

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a dynamic view of molecular behavior, which is essential for understanding processes that occur over longer timescales than can be captured by static quantum chemical calculations.

For a flexible molecule like this compound, which has a non-planar ring and a rotatable side chain, numerous conformations are possible. MD simulations, particularly using enhanced sampling techniques like metadynamics, can efficiently explore the vast conformational space of the molecule. chemrxiv.orgarxiv.orgnih.gov

The results of these simulations can be used to construct a free energy landscape (FEL). nih.govresearchgate.net The FEL is a multi-dimensional plot that represents the free energy of the system as a function of specific collective variables, such as dihedral angles or distances between atoms. The valleys on this landscape correspond to stable or metastable conformational states, while the hills represent the energy barriers between them. This provides a thermodynamic and kinetic picture of the molecule's flexibility.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. rsc.orgresearchgate.net MD simulations are ideal for studying these solvent effects by explicitly including solvent molecules (e.g., water) in the simulation box.

Simulations of this compound in an aqueous environment would reveal how water molecules arrange around the charged ammonium group and the hydrophobic cyclopentene ring. This solvation structure plays a key role in the molecule's solubility and conformational preferences. In different solvents, the balance of interactions can shift, potentially favoring different molecular conformations. At higher concentrations, MD simulations could also be used to investigate the potential for self-assembly or aggregation, where multiple molecules interact to form larger structures.

Reaction Pathway Modeling and Transition State Characterization for Transformations Involving this compound

Understanding the chemical transformations that a molecule can undergo is crucial for predicting its reactivity and degradation pathways. Computational methods can be used to model reaction pathways and characterize the high-energy transition states that connect reactants and products.

By combining quantum chemical methods (like DFT) with algorithms for locating transition states, the minimum energy path for a given reaction can be calculated. This provides the activation energy, which is the energy barrier that must be overcome for the reaction to occur. For this compound, potential reactions for investigation could include nucleophilic attack at the double bond, or reactions involving the aminomethyl group. Characterizing these pathways provides fundamental insights into the chemical stability and potential reactivity of the compound.

Computational Elucidation of Amination and Cyclopentene Reactivity Mechanisms

The reactivity of the cyclopentene moiety is a focal point of computational investigation, particularly the mechanisms that govern its functionalization. While direct computational studies on the specific amination of a cyclopentene precursor to form (Cyclopent-2-en-1-yl)methanamine are not extensively documented in publicly available literature, the principles of cyclopentene reactivity can be elucidated from related computational studies.

Computational models, particularly those employing density functional theory (DFT), are instrumental in exploring the potential energy surfaces of reaction pathways. For cyclopentene derivatives, these calculations can shed light on the intermediates and transition states involved in various reactions. For instance, in the context of oxidation, H-abstraction from the cyclopentene ring is a critical step, leading to the formation of a cyclopentenyl radical. The stability and subsequent reactions of this radical are dictated by the electronic environment of the ring.

In a hypothetical amination reaction, such as a hydroamination or a reductive amination pathway, computational chemistry could be employed to:

Model Reaction Pathways: Different potential mechanisms, whether concerted or stepwise, could be modeled to determine the most energetically favorable route. This would involve calculating the energies of reactants, intermediates, transition states, and products.

Analyze Transition States: The geometry and electronic structure of transition states provide insight into the factors controlling the reaction rate. For instance, the approach of an amine to the cyclopentene double bond could be modeled to understand steric and electronic influences.

Evaluate Solvent Effects: Computational models can incorporate solvent effects, which are crucial in amination reactions, to provide a more accurate picture of the reaction energetics.

The reactivity of cyclopentene is also influenced by the presence of substituents. In the case of forming (Cyclopent-2-en-1-yl)methanamine, the introduction of the aminomethyl group would be the key transformation. Computational studies on analogous systems, such as the functionalization of protected aminocyclopentenes, have demonstrated the power of DFT in rationalizing observed stereoselectivities. figshare.com These studies often involve the calculation of activation energies for different reaction pathways leading to various stereoisomers.

A general representation of the factors influencing cyclopentene reactivity that can be computationally modeled is presented in the table below.

FactorComputational MethodInformation Gained
Electronic Effects DFT, MP2Electron density distribution, frontier molecular orbital energies (HOMO/LUMO), partial charges.
Steric Effects Molecular Mechanics (MM), DFTSteric hindrance around reactive sites, conformational analysis.
Reaction Energetics DFT, Coupled Cluster (CC)Reaction energies, activation barriers, transition state geometries.
Solvent Effects Polarizable Continuum Models (PCM)Solvation energies, influence of solvent on reaction pathways.

Prediction of Regio- and Stereoselectivity in Organic Transformations

Computational chemistry provides powerful tools for predicting the regio- and stereoselectivity of organic reactions, a critical aspect in the synthesis of chiral molecules like (Cyclopent-2-en-1-yl)methanamine. The application of these methods allows for an in silico assessment of reaction outcomes, guiding synthetic efforts.

Regioselectivity: In reactions involving the cyclopentene ring, such as additions or functionalizations, the site at which a reagent adds is of paramount importance. Computational methods can predict regioselectivity by comparing the activation energies of the transition states leading to different regioisomers. The isomer formed via the lower energy transition state is predicted to be the major product. For example, in the Mizoroki-Heck reactions of protected aminocyclopentenes, DFT calculations have been successfully used to rationalize the observed high diastereoselectivities. figshare.com

Stereoselectivity: The three-dimensional arrangement of atoms in the product is determined by the stereoselectivity of a reaction. For (Cyclopent-2-en-1-yl)methanamine, which is chiral, understanding the factors that control the formation of one enantiomer over the other is crucial. Computational modeling can be used to:

Analyze Diastereomeric Transition States: By calculating the energies of the transition states leading to different stereoisomers, the preferred stereochemical outcome can be predicted. The energy difference between these transition states is directly related to the diastereomeric or enantiomeric excess.

Model Catalyst-Substrate Interactions: In catalyzed reactions, computational models can elucidate the interactions between the catalyst, substrate, and reagents in the transition state assembly. This is particularly relevant for asymmetric catalysis, where the chiral catalyst directs the stereochemical outcome.

The table below summarizes key computational approaches for predicting selectivity in reactions involving cyclopentene derivatives.

Selectivity TypeComputational ApproachKey Parameters Calculated
Regioselectivity Transition State Searching (DFT)Activation energies of competing pathways.
Diastereoselectivity Transition State Energy Comparison (DFT)Energy difference between diastereomeric transition states.
Enantioselectivity Catalyst-Substrate Interaction Modeling (QM/MM)Non-covalent interaction energies, steric clashes in the transition state.

Prediction of Spectroscopic Parameters from First Principles for this compound

First-principles calculations, which are based on quantum mechanics, offer a powerful means to predict the spectroscopic properties of molecules with a high degree of accuracy. These methods are invaluable for structure elucidation and for understanding the relationship between molecular structure and spectroscopic data.

NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational methods can predict ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants, aiding in the interpretation of experimental spectra.

Chemical Shifts: The prediction of NMR chemical shifts is typically performed using DFT in conjunction with the Gauge-Including Atomic Orbital (GIAO) method. This approach calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. The chemical shift is then determined by referencing these values to the shielding tensor of a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the level of theory and basis set employed. For reliable predictions, it is often necessary to account for conformational flexibility and solvent effects.

Coupling Constants: Spin-spin coupling constants (J-couplings) provide information about the connectivity and dihedral angles between atoms. The prediction of these parameters from first principles is more computationally demanding than chemical shift calculations. The Fermi contact term is the dominant contributor to one-bond and two-bond coupling constants, and its accurate calculation requires sophisticated theoretical methods.

A hypothetical table of predicted ¹H NMR chemical shifts for this compound, based on typical ranges for similar structural motifs, is presented below.

ProtonPredicted Chemical Shift (ppm)
H1 (Olefinic) 5.8 - 6.2
H2 (Olefinic) 5.6 - 6.0
H3 (Allylic) 2.5 - 3.0
H4 (Aliphatic) 1.8 - 2.2
H5 (Aliphatic) 1.5 - 1.9
H6 (Methine) 3.0 - 3.5
H7 (Methylene) 3.2 - 3.7
NH₃⁺ 8.0 - 9.0

Vibrational Frequency and Intensity Prediction

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule's vibrational modes. Computational chemistry can predict these spectra from first principles.

The process involves:

Geometry Optimization: The molecule's equilibrium geometry is first determined by finding the minimum on the potential energy surface.

Frequency Calculation: The second derivatives of the energy with respect to the atomic coordinates are then calculated. This results in a Hessian matrix, and its diagonalization yields the vibrational frequencies and normal modes.

Intensity Calculation: IR intensities are calculated from the derivatives of the dipole moment with respect to the normal modes, while Raman intensities are determined from the derivatives of the polarizability.

These calculations are typically performed at the DFT level of theory. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and incomplete treatment of electron correlation. Therefore, it is common practice to scale the calculated frequencies by an empirical scaling factor to improve agreement with experiment.

A table of predicted characteristic vibrational frequencies for this compound is provided below, based on known group frequencies.

Vibrational ModePredicted Frequency (cm⁻¹)
N-H Stretch (NH₃⁺) 3000 - 3300
C-H Stretch (Olefinic) 3000 - 3100
C-H Stretch (Aliphatic) 2850 - 3000
C=C Stretch 1640 - 1680
N-H Bend (NH₃⁺) 1500 - 1600
C-H Bend 1350 - 1470

Reactivity and Mechanistic Organic Chemistry of Cyclopent 2 En 1 Yl Methanamine Hydrochloride

Nucleophilic Reactivity and Derivatization Strategies of the Amine Functionality in (Cyclopent-2-en-1-yl)methanamine Hydrochloride

The primary amine group in (Cyclopent-2-en-1-yl)methanamine is a versatile nucleophile, capable of participating in a wide array of chemical transformations. To engage in these reactions, the amine is typically liberated from its hydrochloride salt by treatment with a base.

The formation of amides and sulfonamides are fundamental transformations of primary amines, providing stable derivatives with diverse applications.

Amidation: (Cyclopent-2-en-1-yl)methanamine can be readily converted to its corresponding amides through reaction with various acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. These reactions proceed via nucleophilic acyl substitution.

Reaction with Acid Chlorides and Anhydrides: In the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the generated HCl, the amine attacks the electrophilic carbonyl carbon of the acylating agent.

Carboxylic Acid Coupling: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, facilitating nucleophilic attack by the amine.

The resulting N-((cyclopent-2-en-1-yl)methyl)amides are valuable intermediates in organic synthesis.

Sulfonamidation: Similarly, reaction with sulfonyl chlorides in the presence of a base yields the corresponding sulfonamides. This reaction is a reliable method for the protection of amines or for the introduction of a sulfonamide moiety, which is a common pharmacophore.

Reagent CategoryExemplary ReagentProduct TypeTypical Reaction Conditions
Acid ChlorideAcetyl chlorideAmideBase (e.g., Triethylamine), Aprotic Solvent (e.g., CH₂Cl₂), 0 °C to rt
Acid AnhydrideAcetic anhydrideAmideBase (e.g., Pyridine), Aprotic Solvent (e.g., THF), rt
Carboxylic AcidBenzoic acidAmideCoupling agent (e.g., DCC, EDC), Aprotic Solvent (e.g., DMF), rt
Sulfonyl ChlorideBenzenesulfonyl chlorideSulfonamideBase (e.g., Pyridine), Aprotic Solvent (e.g., CH₂Cl₂), 0 °C to rt

Alkylation: The nucleophilic character of the primary amine allows for the introduction of alkyl groups. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation, leading to secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. However, under controlled conditions (e.g., using one equivalent of the alkylating agent), mono-alkylation can be achieved. Reductive amination, a two-step process involving the formation of an imine with an aldehyde or ketone followed by reduction (e.g., with sodium borohydride), is often a more selective method for preparing secondary amines.

Acylation: As discussed in the amidation section, acylation with acid chlorides or anhydrides is a highly efficient process. The resulting amides are generally stable compounds. This transformation is often used as a protecting strategy for the amine group during subsequent reactions on the cyclopentenyl moiety.

Reaction TypeReagentProduct TypeKey Considerations
Direct AlkylationMethyl iodideSecondary AmineRisk of over-alkylation. Stoichiometry control is crucial.
Reductive AminationBenzaldehyde, then NaBH₄Secondary AmineGenerally provides better selectivity for mono-alkylation.
AcylationPropionyl chlorideAmideHigh-yielding and generally free from side reactions.

Electrophilic Reactivity of the Cyclopentenyl Moiety in this compound

The double bond in the cyclopentenyl ring is susceptible to attack by electrophiles, leading to a variety of addition products. The reactivity of the double bond can be influenced by the nature of the substituent at the allylic position, in this case, the aminomethyl group.

The electron-rich π-system of the alkene can react with various electrophiles. The regioselectivity of these additions is governed by the stability of the intermediate carbocation, following Markovnikov's rule where applicable.

Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) across the double bond is expected to proceed via a carbocation intermediate. The halogen will preferentially add to the more substituted carbon that can better stabilize a positive charge.

Halogenation: The reaction with halogens (e.g., Br₂, Cl₂) leads to the formation of dihalo-substituted cyclopentane (B165970) derivatives through a halonium ion intermediate. This typically results in anti-addition of the two halogen atoms.

Hydration: Acid-catalyzed addition of water will lead to the formation of a cyclopentanol (B49286) derivative. Oxymercuration-demercuration is an alternative method that proceeds without carbocation rearrangement.

Hydroboration-Oxidation: This two-step process results in the anti-Markovnikov addition of water across the double bond, yielding an alcohol with the hydroxyl group at the less substituted carbon.

ReactionReagentsExpected Major ProductStereochemistry
HydrobrominationHBr2-bromo-1-(aminomethyl)cyclopentaneMixture of diastereomers
BrominationBr₂ in CCl₄2,3-dibromo-1-(aminomethyl)cyclopentaneanti-addition
Oxymercuration-Demercuration1. Hg(OAc)₂, H₂O 2. NaBH₄1-(aminomethyl)cyclopentan-2-olanti-addition
Hydroboration-Oxidation1. BH₃·THF 2. H₂O₂, NaOH1-(aminomethyl)cyclopentan-3-olsyn-addition

The cyclopentenyl double bond can act as a dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. While the aminomethyl group is not strongly electron-withdrawing, derivatization of the amine to an amide or a sulfonamide can increase the dienophilic character of the double bond. The reaction with a conjugated diene, such as 1,3-butadiene, would yield a bicyclic adduct. The stereochemical outcome of the reaction is governed by the endo rule, which predicts the preferential formation of the endo isomer due to secondary orbital interactions.

Exploration of Chiral Pool Derivatization from this compound

This compound is a chiral molecule, and if available in an enantiomerically pure form, it can serve as a valuable starting material in the chiral pool for the synthesis of more complex enantiopure molecules. The existing stereocenter can be used to induce chirality in new stereocenters formed during chemical transformations.

For example, the chiral amine can be used as a chiral auxiliary. By temporarily attaching it to a prochiral molecule, it can direct the stereochemical course of a reaction. After the desired transformation, the auxiliary can be cleaved and recovered.

Furthermore, the combination of its inherent chirality and the two reactive functional groups (amine and alkene) allows for a variety of diastereoselective transformations. For instance, epoxidation of the double bond would lead to a diastereomeric mixture of epoxides, and the ratio of these diastereomers would be influenced by the stereochemistry of the aminomethyl-bearing carbon. Subsequent nucleophilic ring-opening of the epoxide would provide access to a range of functionalized cyclopentane derivatives with controlled stereochemistry.

Synthesis of Chiral Ligands for Asymmetric Catalysis

There is no available scientific literature detailing the synthesis of chiral ligands derived from this compound for use in asymmetric catalysis. The potential of this chiral amine as a precursor for ligands in catalytic processes remains an unexplored area of research.

Development of Chiral Auxiliaries and Building Blocks

No published studies were found that describe the development or application of this compound as a chiral auxiliary or a chiral building block in organic synthesis. The utility of this compound to control stereochemical outcomes in chemical reactions has not been reported.

Kinetic and Thermodynamic Studies of Reactions Involving this compound

Comprehensive searches of chemical kinetics and thermodynamics databases yielded no results for reactions involving this compound.

Reaction Rate Determination and Activation Energy Profiling

There are no available data or research findings on the reaction rates or activation energy profiles for any reactions involving this compound.

Equilibrium Constant Measurements and Stability Analysis

No information could be found regarding the measurement of equilibrium constants or the stability analysis of this compound in chemical reactions.

Detailed Scientific Literature on the Crystal Engineering and Solid-State Phenomena of this compound is Not Publicly Available.

Following a comprehensive search of scientific databases and publicly available literature, it has been determined that there is no specific research data available on the crystal engineering and solid-state properties of this compound. Despite targeted searches for information regarding its polymorphism, co-crystallization, and solid-state reactions, no dedicated studies or detailed characterizations could be located.

The CAS Number for this compound is 58714-86-6. chiralen.com Even with this specific identifier, searches for its solid-state chemistry, including crystal structure, polymorphic forms, and potential for co-crystal formation, did not yield any relevant scientific articles or patent literature containing the specific data required to address the outlined topics.

General principles of crystal engineering, including polymorphism and co-crystallization, are well-established in pharmaceutical sciences. nih.govnih.govscielo.brmdpi.com These principles guide the development of crystalline forms of active pharmaceutical ingredients with optimized physicochemical properties. However, the application of these principles to this compound has not been documented in the accessible scientific literature.

Therefore, it is not possible to provide a detailed, evidence-based article on the following topics as they pertain specifically to this compound:

Crystal Engineering and Solid State Phenomena of Cyclopent 2 En 1 Yl Methanamine Hydrochloride

Solid-State Reactions:There are no published studies on the solid-state reactions involving (Cyclopent-2-en-1-yl)methanamine hydrochloride.

Without primary research data, any attempt to generate content for the requested article would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Mechanochemical Transformations and Their Mechanisms

There is no specific information available in the scientific literature regarding the mechanochemical transformations of this compound. In general, mechanochemistry involves the use of mechanical force to induce chemical reactions. For amine hydrochlorides, such transformations could potentially include solid-state phase transitions, changes in crystalline form (polymorphism), or reactions with other solid-state reactants. The mechanisms of these transformations would likely involve the breaking and formation of non-covalent interactions, such as hydrogen bonds, within the crystal lattice due to the applied stress. Without experimental data, any discussion of specific transformations or mechanisms for this compound would be purely speculative.

Thermal Decomposition Pathways in the Solid State (Mechanistic Analysis)

Specific thermal decomposition pathways for solid this compound have not been documented. Generally, the thermal decomposition of amine hydrochlorides in the solid state can proceed through various mechanisms. A common pathway involves the dissociation of the hydrochloride salt to yield the free amine and hydrogen chloride gas. Subsequent decomposition of the organic amine portion would then depend on its specific structure. For (Cyclopent-2-en-1-yl)methanamine, potential decomposition routes could involve rearrangements of the cyclopentenyl ring, cleavage of the aminomethyl group, or other fragmentation pathways at elevated temperatures. A detailed mechanistic analysis would require experimental studies, such as thermogravimetric analysis coupled with mass spectrometry (TGA-MS), to identify the decomposition products and intermediates.

Influence of Crystal Structure on Advanced Material Properties

The influence of the crystal structure of this compound on its advanced material properties has not been specifically investigated. The following subsections discuss general principles that would apply to this compound if single crystals were to be grown and characterized.

Anisotropic Optical Properties in Single Crystals

As a chiral molecule, single crystals of this compound are expected to exhibit anisotropic optical properties, meaning that the interaction of light with the crystal would depend on the direction of light propagation and its polarization. This can manifest as birefringence (different refractive indices for different polarizations of light) and dichroism (different absorption for different polarizations). The specific nature and magnitude of these properties would be directly determined by the arrangement of the molecules within the crystal lattice. However, no studies detailing the single-crystal growth or optical characterization of this compound are currently available.

Analytical Method Development and Characterization Strategies for Cyclopent 2 En 1 Yl Methanamine Hydrochloride

Chromatographic Methodologies for Purity Profiling and Impurity Identification of (Cyclopent-2-en-1-yl)methanamine Hydrochloride

Chromatographic techniques are indispensable for separating and identifying components within a mixture, making them ideal for assessing the purity of this compound and characterizing any present impurities.

High-Performance Liquid Chromatography (HPLC) Method Validation and Optimization

A robust reverse-phase high-performance liquid chromatography (RP-HPLC) method is essential for the routine analysis of this compound. The development and validation of such a method must adhere to stringent guidelines to ensure reliability and accuracy. wu.ac.thijrpb.com

The optimization process involves a systematic evaluation of critical parameters. A C18 or C8 column is typically selected for the separation of amine hydrochlorides. wu.ac.th The mobile phase composition is a crucial factor, often consisting of a buffered aqueous phase and an organic modifier like acetonitrile (B52724) or methanol. For amine hydrochlorides, an acidic buffer (e.g., phosphate (B84403) buffer at a pH of 2.5-3.5) is often employed to ensure the analyte is in its protonated form, which can lead to better peak shape and retention. chromforum.orgijrpr.com An uneven pH profile during the HPLC run can lead to partial peak splitting. chromforum.org

Method validation is performed according to International Council for Harmonisation (ICH) guidelines, encompassing specificity, linearity, range, accuracy, precision, and robustness. ijrpb.comiosrjournals.org

Specificity is demonstrated by the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity is established by analyzing a series of solutions of known concentrations. The response should be directly proportional to the concentration of the analyte over a specified range.

Accuracy is determined by the recovery of a known amount of analyte spiked into a sample matrix. The results should be close to the true value.

Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is evaluated by the relative standard deviation (RSD) of a series of measurements.

Robustness is the measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 1: Illustrative HPLC Method Parameters and Validation Summary This interactive table provides a hypothetical summary of optimized HPLC conditions and validation results for the analysis of this compound.

Parameter Condition / Value
Column YMC-Triart C8 (250 x 4.6 mm, 5 µm) wu.ac.th
Mobile Phase Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v)
Flow Rate 1.0 mL/min wu.ac.th
Detection Wavelength 210 nm (due to lack of strong chromophore)
Column Temperature 25 °C wu.ac.th
Injection Volume 10 µL
Retention Time Approx. 4.2 min
Linearity (Range) 10 - 150 µg/mL
Correlation Coefficient (r²) > 0.999 wu.ac.th
Accuracy (% Recovery) 98.5% - 101.2%
Precision (%RSD) < 2.0%
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile organic compounds. In the context of this compound, GC-MS is primarily used to detect volatile impurities from the synthesis process and to quantify residual solvents. The analysis of volatile amines can be challenging due to their basicity and polarity, which can lead to peak tailing and interaction with active sites in the GC system. gcms.cz

To overcome these challenges, specialized columns, such as the Rtx-Volatile Amine column, are employed. These columns are designed to be highly inert and provide excellent peak shape for basic compounds. gcms.cznih.gov Headspace GC is a common sample introduction technique that is well-suited for the analysis of volatile analytes in a solid or liquid matrix, minimizing matrix effects. rsc.org The sample is heated in a sealed vial, and the vapor phase (headspace) is injected into the GC system. nih.gov

The mass spectrometer provides definitive identification of the separated components based on their mass spectra, which serve as a molecular fingerprint. Quantification is achieved by comparing the peak area of an analyte to that of a calibrated standard.

Table 2: Typical Volatile Impurities and Residual Solvents Analyzed by GC-MS This interactive table lists potential impurities and solvents that could be monitored during the quality control of this compound.

Analyte Type Potential Compound Typical Limit (ICH)
Volatile Impurity Cyclopentene (B43876)Varies based on toxicity
Volatile Impurity DicyclopentylamineVaries based on toxicity
Residual Solvent Methanol< 3000 ppm
Residual Solvent Toluene< 890 ppm
Residual Solvent Dichloromethane< 600 ppm
Residual Solvent Diethyl ether< 5000 ppm

Electrochemical Analytical Techniques for this compound Detection and Quantification

Electrochemical methods offer sensitive and selective means for the analysis of electroactive species. For this compound, these techniques can provide information on its redox behavior and acid-base properties.

Voltammetric Methods for Redox Behavior Characterization

Cyclic voltammetry (CV) can be used to investigate the electrochemical oxidation of the amine functional group in (Cyclopent-2-en-1-yl)methanamine. nih.gov The electrochemical oxidation of aliphatic amines has been studied at various electrodes, such as glassy carbon. nih.govrsc.org While primary aliphatic amines may not always show a distinct oxidation wave, their derivatization can facilitate electrochemical detection. nih.govsigmaaldrich.com The oxidation mechanism often involves the loss of electrons, which can be followed by chemical reactions. rsc.org A CV experiment would reveal the oxidation potential of the compound, providing insight into its electronic properties and potential for electrochemical degradation. The results can indicate whether the oxidation process is reversible or irreversible. rsc.org

Potentiometric Titration Applications for Acid-Base Properties

Potentiometric titration is a standard method for determining the concentration of an acidic or basic substance. For this compound, this technique is ideal for assaying the hydrochloride salt content. The sample is dissolved in a suitable solvent, often water or an alcohol-water mixture, and titrated with a standardized strong base, such as sodium hydroxide. A pH electrode is used to monitor the change in pH as the titrant is added. The equivalence point, where the moles of base added are equal to the moles of the amine hydrochloride, is identified from the inflection point of the titration curve. This allows for a precise and accurate determination of the compound's purity and molar mass.

Table 3: Hypothetical Potentiometric Titration Data for Assay This interactive table presents example data from a potentiometric titration for the assay of this compound.

Parameter Value
Sample Weight 250.0 mg
Titrant 0.1 M Sodium Hydroxide
Equivalence Point Volume 16.75 mL
Calculated Purity 99.8%
Theoretical Molar Mass 149.65 g/mol

Development of Spectrophotometric Assays for this compound Quantification

UV-Vis spectrophotometry provides a simple and rapid method for quantification, provided the analyte has a suitable chromophore or can be derivatized to form a colored product. Since aliphatic amines like (Cyclopent-2-en-1-yl)methanamine lack a strong chromophore for direct UV-Vis analysis at higher wavelengths, derivatization is a common strategy.

Several reagents can react with primary amines to produce colored complexes that can be quantified spectrophotometrically. researchgate.net For instance, reaction with ninhydrin (B49086) yields a deep purple product known as Ruhemann's purple, which has a maximum absorbance around 570-586 nm. researchgate.net Another approach involves the use of 2,4-dinitrofluorobenzene (DNFB), which reacts with primary amines to form a colored derivative. researchgate.net The absorbance of the resulting solution is measured at the wavelength of maximum absorption (λmax) and is proportional to the concentration of the amine.

The development of such an assay requires optimization of reaction conditions, including pH, temperature, reaction time, and reagent concentration, to ensure a complete and reproducible reaction. A calibration curve is then constructed using standards of known concentration to allow for the quantification of the amine in unknown samples.

Table 4: Comparison of Potential Spectrophotometric Derivatization Reagents This interactive table outlines various reagents that could be used for the spectrophotometric quantification of this compound.

Reagent Product Typical λmax Advantages Considerations
Ninhydrin Ruhemann's Purple researchgate.net586 nm researchgate.netHigh sensitivity, well-established method researchgate.netRequires heating, potential interferences
2,4-Dinitrofluorobenzene (DNFB) DNFB-amine derivative researchgate.net~360 nm researchgate.netSimple, rapid reaction at room temperatureReagent is light-sensitive
Orange II Dye Amine-dye complex nih.gov~485 nmGood for quantifying surface amine groups nih.govPrimarily for solid-phase quantification
Copper-EDTA Complex Amine-copper complex acs.org~720 nmSpecific for primary amines acs.orgPotential interference from other coordinating species

Fluorescence Spectroscopy for Trace Analysis and Derivatization

For the detection of trace amounts of this compound, fluorescence spectroscopy offers significantly higher sensitivity and selectivity compared to UV-Vis spectrophotometry. nih.govsemanticscholar.org Similar to UV-Vis, the native fluorescence of the compound is negligible. Therefore, derivatization with a fluorogenic reagent is essential. nih.gov

Commonly used reagents for primary amines include o-phthalaldehyde (B127526) (OPA) in the presence of a thiol (like 3-mercaptopropionic acid) or fluorescamine. nih.govchromforum.orgthermofisher.com These reagents react specifically and rapidly with the primary amine group of (Cyclopent-2-en-1-yl)methanamine under mild conditions to form highly fluorescent isoindole or pyrrolinone derivatives, respectively. nih.govsemanticscholar.org

The resulting derivative can be excited at a specific wavelength, and the emitted fluorescence at a longer wavelength is measured. The intensity of this emission is proportional to the concentration of the analyte, even at very low levels (nanogram per milliliter or lower). analchemres.org This high sensitivity makes the technique ideal for applications such as determining residual levels of the compound or its presence in complex biological or environmental samples after appropriate sample cleanup. nih.govnih.gov

Table 2: Comparison of Common Fluorogenic Reagents for Primary Amine Derivatization

ReagentExcitation λ (nm)Emission λ (nm)Key Advantages
o-Phthalaldehyde (OPA)/Thiol~340~455Rapid reaction, good for automated pre-column derivatization in HPLC. thermofisher.com
Fluorescamine~390~475Reacts in aqueous conditions, excess reagent is non-fluorescent. nih.gov
Naphthalene-2,3-dicarboxaldehyde (NDA)/Cyanide~420~490Forms highly stable and intensely fluorescent derivatives. nih.gov
This interactive table allows for a direct comparison of the spectral properties and benefits of different derivatization agents.

Hyphenated Techniques for Complex Mixture Analysis Involving this compound

LC-MS/MS for Reaction Mixture and Degradation Product Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique for the analysis of complex mixtures containing this compound. It combines the superior separation capabilities of High-Performance Liquid Chromatography (HPLC) with the highly sensitive and selective detection power of tandem mass spectrometry. nih.gov

For analyzing a reaction mixture, a reversed-phase HPLC column (such as a C18) can be used to separate the target compound from starting materials, reagents, and by-products based on their polarity. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile, often with a modifier such as formic acid to promote protonation and improve peak shape for the amine.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Using an electrospray ionization (ESI) source in positive ion mode, the analyte is ionized to produce its protonated molecular ion [M+H]⁺. In the first mass analyzer (Q1), this specific ion is selected. It is then fragmented in a collision cell (Q2), and the resulting product ions are analyzed in the third mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for confident identification and quantification of the target compound even in a complex matrix. nih.gov

This technique is also invaluable for identifying unknown degradation products. rsc.orgresearchgate.netcapes.gov.br Forced degradation studies can be performed, and the resulting mixtures analyzed by LC-MS/MS. By comparing the mass spectra of the degradation products with the parent compound, fragmentation pathways can be elucidated, and the structures of the degradants can be proposed. nih.govrsc.org For (Cyclopent-2-en-1-yl)methanamine, potential degradation pathways could include oxidation of the double bond to form epoxides or diols, or oxidation of the amine group. rsc.org

Table 3: Postulated LC-MS/MS Parameters and Degradation Products for (Cyclopent-2-en-1-yl)methanamine (MW: 97.16)

CompoundParent Ion [M+H]⁺ (m/z)Postulated Product Ion(s) (m/z)Potential Identity
(Cyclopent-2-en-1-yl)methanamine98.281.1, 67.1Parent Compound
Degradant 1114.297.1, 81.1Epoxide derivative (Oxidation of double bond)
Degradant 2132.2114.1, 96.1Diol derivative (Hydrolysis of epoxide)
Degradant 3112.195.1, 81.1N-oxide derivative (Oxidation of amine)
This interactive table outlines potential mass transitions that could be used to identify the parent compound and its theoretical degradation products during an LC-MS/MS analysis.

GC-IR for Structural Confirmation of Reaction Products

Gas Chromatography-Infrared Spectroscopy (GC-IR) is a hyphenated technique that provides confirmatory structural information for volatile reaction products. It combines the separation power of gas chromatography with the specific molecular fingerprinting capability of infrared spectroscopy. alwsci.com This method is particularly useful for distinguishing between structural isomers, which may have identical mass spectra but different IR spectra. nih.gov

In a GC-IR system, a sample mixture is injected into the gas chromatograph, where its components are separated based on their boiling points and interactions with the stationary phase. As each separated component elutes from the GC column, it passes through a heated light pipe in the IR spectrometer. An infrared spectrum is continuously recorded, providing a unique "fingerprint" for each compound based on the vibrations of its chemical bonds.

For reaction products related to (Cyclopent-2-en-1-yl)methanamine, GC-IR can unequivocally confirm structural features. For instance, the presence of a primary amine can be confirmed by the characteristic N-H stretching absorptions in the 3300-3500 cm⁻¹ region. libretexts.org Changes to the cyclopentene ring, such as the loss of the C=C double bond (disappearance of stretching vibration around 1650 cm⁻¹) and the appearance of an O-H stretch (broad band around 3300 cm⁻¹) would confirm a hydration or oxidation reaction. This makes GC-IR a powerful tool for the definitive structural confirmation of reaction products. nih.gov

Table 4: Key Infrared Absorption Frequencies for Structural Confirmation

Functional GroupCharacteristic Absorption Range (cm⁻¹)Vibration Type
Primary Amine (N-H)3300 - 3500 (typically two peaks)Stretch
Primary Amine (N-H)1550 - 1650Scissoring Bend
Alkene (C=C)1620 - 1680Stretch
Alkene (=C-H)3010 - 3100Stretch
Alcohol/Hydroxyl (O-H)3200 - 3600 (broad)Stretch
This interactive table highlights the specific IR frequencies that are critical for identifying key functional groups in reaction products of (Cyclopent-2-en-1-yl)methanamine.

Environmental Transformation and Degradation Pathways of Cyclopent 2 En 1 Yl Methanamine Hydrochloride

Photodegradation Mechanisms of (Cyclopent-2-en-1-yl)methanamine Hydrochloride in Environmental Compartments

There is no available information on the photolytic behavior of this compound. Research into how this compound reacts when exposed to sunlight in atmospheric, aquatic, or soil environments has not been published.

Identification of Photolytic Products and Reaction Kinetics

Specific photolytic byproducts and the speed at which they are formed (reaction kinetics) are unknown. Without experimental data, it is not possible to identify the resultant compounds or the rate of degradation under various light conditions.

Influence of Light Wavelength and Environmental Factors on Photolysis

The impact of different light wavelengths (e.g., UVA, UVB) and other environmental variables such as pH, temperature, and the presence of sensitizing substances on the photodegradation rate of this compound has not been studied.

Biodegradation Pathways of this compound in Aquatic and Terrestrial Systems

Information on how microbial communities in water and soil break down this compound is not present in the current body of scientific literature.

Microbial Degradation Studies and Isolation of Degrading Organisms

No studies have been published that focus on the microbial degradation of this compound. Consequently, no specific bacteria, fungi, or other microorganisms capable of metabolizing it have been isolated or identified.

Identification of Microbial Metabolites and Mineralization Potential

As no degradation studies have been conducted, the metabolites that might be formed through microbial action are unknown. Furthermore, its potential for complete mineralization—the breakdown to simple inorganic compounds like carbon dioxide, water, and mineral salts—has not been assessed.

Chemical Hydrolysis and Oxidation of this compound

The abiotic degradation of this compound through chemical processes such as hydrolysis (reaction with water) and oxidation in the environment has not been documented. The stability of the compound in various environmental matrices and its reactivity with common environmental oxidants remain uncharacterized.

pH-Dependent Hydrolysis Kinetics and Mechanisms

The hydrolysis of this compound, a salt of a primary amine, is not expected to be a significant degradation pathway under typical environmental pH conditions. The C-N bond in the aminomethyl group is generally stable to hydrolysis. However, the cyclopentene (B43876) ring contains an allylic carbon-carbon double bond, which could potentially undergo hydration or other reactions under specific catalytic conditions, although this is not considered a primary degradation route.

While direct hydrolysis of the parent compound is unlikely, the pH of the surrounding medium plays a crucial role in determining the speciation of the amine, which in turn can influence its reactivity and bioavailability. In aqueous solutions, this compound will dissociate, and the resulting (Cyclopent-2-en-1-yl)methanaminium cation will exist in a pH-dependent equilibrium with its neutral amine form. The pKa of the conjugate acid determines the relative proportions of the protonated and neutral species at a given pH.

Studies on other cyclic nitrogen-containing compounds, such as cyclic aminals, have demonstrated a significant pH dependency on their hydrolysis, with accelerated degradation in acidic media. nih.gov For instance, the hydrolysis of certain cyclic aminals shows a ~10-fold increase in the rate constant for each unit decrease in pH from pH 4 to pH 2. nih.gov This is attributed to the protonation of a nitrogen atom, which facilitates ring opening. nih.gov Although (Cyclopent-2-en-1-yl)methanamine is not a cyclic aminal, this principle of acid-catalyzed reactions involving nitrogen-containing heterocycles or compounds with susceptible functional groups highlights the importance of pH in assessing the stability of such molecules.

The general trend for the hydrolysis of certain cyclic nitrogen compounds is an accelerated rate with decreasing pH. nih.gov This pH-dependent degradation underscores the importance of environmental pH in determining the persistence of such compounds.

Table 1: Illustrative pH-Dependent Hydrolysis of a Model Cyclic Nitrogen Compound

pHHalf-life (t½)Degradation Rate Constant (k)
2RapidHigh
3ModerateMedium
4SlowLow
5Very SlowVery Low

This table is illustrative and based on general principles of acid-catalyzed hydrolysis of susceptible cyclic nitrogen compounds; specific kinetic data for this compound is not available.

Oxidative Transformations in Environmental Matrices (e.g., by hydroxyl radicals)

In the environment, this compound can undergo oxidative degradation, primarily initiated by reactions with hydroxyl radicals (•OH). These highly reactive species are ubiquitous in the atmosphere and can also be present in sunlit surface waters and soils.

The reaction of amines with hydroxyl radicals can proceed via hydrogen abstraction from a C-H bond or the N-H bonds of the amine group, or by addition to the double bond in the cyclopentene ring. The rate of these reactions is influenced by the structure of the amine and the pH of the medium.

Research on the aqueous phase oxidation of various amines by hydroxyl radicals has shown that the neutral form of the amine is typically more reactive than its protonated counterpart. nih.govresearchgate.net This is because the protonated amine group is less susceptible to oxidation. Consequently, the rate of oxidative degradation of (Cyclopent-2-en-1-yl)methanamine is expected to be higher at pH values above its pKa, where the neutral form predominates.

For example, studies on the reaction of hydroxyl radicals with dimethylamine (B145610) (DMA) and diethylamine (B46881) (DEA) in the aqueous phase have determined distinct rate constants for the neutral and protonated forms. nih.gov The rate constants for the neutral forms are significantly higher than those for the protonated forms. nih.gov

Table 2: Aqueous Phase Reaction Rate Constants of Selected Amines with Hydroxyl Radicals at Room Temperature

AmineSpeciesRate Constant (M⁻¹s⁻¹)
Dimethylamine (DMA)Neutral(3.3 ± 0.2) x 10⁹
Protonated(9.5 ± 1.2) x 10⁶
Diethylamine (DEA)Neutral(4.9 ± 0.1) x 10⁹
Protonated(1.5 ± 0.4) x 10⁸

Source: Adapted from studies on the kinetics of amine oxidation by hydroxyl radicals. nih.gov This data is for analogous compounds and not specific to this compound.

Sorption and Leaching Behavior of this compound in Environmental Media

The transport and distribution of this compound in the environment are largely controlled by its sorption to soil and sediment particles and its potential for leaching into groundwater. As a water-soluble salt of a primary amine, its behavior in soil is influenced by both the properties of the compound and the characteristics of the environmental media.

Soil Adsorption/Desorption Isotherms and Mobility Prediction

The primary mechanism for the sorption of this compound to soil is expected to be cation exchange. In the soil solution, the compound will exist predominantly as the (Cyclopent-2-en-1-yl)methanaminium cation, which can displace other cations from negatively charged sites on clay minerals and organic matter.

The extent of adsorption is typically quantified using adsorption/desorption isotherms, which relate the concentration of the substance in the soil to its concentration in the soil solution at equilibrium. Common isotherm models include the Freundlich and Langmuir equations. copernicus.org

The mobility of organic compounds in soil is often predicted using the organic carbon-normalized soil-water distribution coefficient (Koc). A higher Koc value indicates stronger sorption and lower mobility. For ionizable compounds like amines, the sorption is also highly dependent on the soil's cation exchange capacity (CEC) and pH. arpnjournals.com

Studies on other amines have shown that their sorption to soil is positively correlated with the organic carbon content and the clay content of the soil. The pH of the soil is also a critical factor, as it affects both the charge of the amine and the surface charge of the soil colloids. At lower pH values, where the amine is fully protonated, cation exchange is the dominant sorption mechanism.

Table 3: Typical Soil Properties Influencing Amine Sorption

Soil PropertyInfluence on Sorption of Cationic Amines
Organic Carbon ContentIncreases sorption due to hydrophobic interactions and cation exchange.
Clay ContentIncreases sorption due to cation exchange on negatively charged clay surfaces.
Cation Exchange Capacity (CEC)Directly related to the soil's capacity to retain cationic amines.
pHLower pH increases the proportion of the cationic form, enhancing sorption via cation exchange.

The leaching potential of a chemical is inversely related to its sorption. nih.gov Compounds with low sorption coefficients are more likely to be transported through the soil profile with infiltrating water and potentially contaminate groundwater. Given its water solubility and the cationic nature of (Cyclopent-2-en-1-yl)methanamine, its mobility will be significantly retarded in soils with moderate to high organic matter and clay content. However, in sandy soils with low CEC, the potential for leaching may be higher.

Modeling Environmental Distribution and Compartmentalization

Predictive models are essential tools for assessing the environmental distribution and compartmentalization of chemicals. These models use the physicochemical properties of the compound, along with environmental parameters, to estimate its partitioning between air, water, soil, and sediment.

For this compound, key input parameters for such models would include its water solubility, vapor pressure, and its soil and sediment partition coefficients (Kd or Koc). As specific experimental data for this compound are scarce, these parameters would likely need to be estimated using quantitative structure-activity relationship (QSAR) models.

Environmental fate models, such as fugacity-based models, can simulate the movement and accumulation of the compound in different environmental compartments. nilu.no These models can help to identify the primary sinks for the compound in the environment. For a water-soluble, non-volatile compound like this compound, the primary environmental compartments of concern are expected to be soil and water.

Atmospheric dispersion models can be used to predict the transport and deposition of the compound if it is released into the atmosphere. mdpi.com However, given the low volatility of the hydrochloride salt, atmospheric transport is likely to be of minor importance unless it is associated with particulate matter.

The modeling of the environmental distribution of amines is an active area of research, particularly in the context of emissions from industrial processes. researchgate.net These models are continuously being refined to better account for the complex interactions of these compounds in the environment.

Applications in Materials Science and Industrial Catalysis Involving Cyclopent 2 En 1 Yl Methanamine Hydrochloride

(Cyclopent-2-en-1-yl)methanamine Hydrochloride as a Monomer or Building Block for Polymer Synthesis

The primary amine group in this compound suggests its potential as a monomer for polymerization reactions, particularly for creating polyamides and polyimides. Generally, diamines are reacted with diacyl chlorides or dianhydrides to form these polymers. While this specific monoamine could theoretically be used to create polymers with pendant cyclopentene (B43876) groups, no specific studies detailing such a synthesis were identified.

Synthesis of Novel Polyamides and Polyimides

There is no available research focused on the synthesis of polyamides or polyimides using this compound as a monomer. The synthesis of novel polyamides often involves the polycondensation of diamines with diacid chlorides, but literature detailing this process with the specified compound is absent.

Coordination Chemistry and Metal-Organic Frameworks (MOFs) Utilizing this compound

Metal-Organic Frameworks (MOFs) are constructed from metal ions or clusters linked by organic ligands. The amine group of (Cyclopent-2-en-1-yl)methanamine could act as a coordination site for metal ions, making it a potential ligand for MOF synthesis. Ligands with aliphatic and alicyclic backbones are of growing interest in MOF chemistry. mdpi.com Despite this, no specific research was found that utilizes this compound in the synthesis of metal complexes or MOFs.

Synthesis of Metal Complexes with Amine Ligands

While the synthesis of metal complexes using amine-containing ligands is a broad and well-established field of coordination chemistry, there are no specific studies available that describe the synthesis or characterization of metal complexes formed with (Cyclopent-2-en-1-yl)methanamine as the ligand.

Development of MOF Structures for Gas Adsorption or Selective Catalysis

The development of MOFs for applications like gas adsorption and catalysis is an active area of research. chemrxiv.orgrsc.org The potential porosity and functionalization offered by a ligand like (Cyclopent-2-en-1-yl)methanamine could be of interest. However, there is no evidence in the current scientific literature of MOFs being constructed from this specific compound for gas adsorption or catalytic purposes.

This compound as a Catalyst or Co-catalyst in Organic Reactions

Primary and secondary amines and their salts are known to function as organocatalysts in various organic transformations. Given its structure, this compound could theoretically participate in reactions such as Michael additions or aldol (B89426) reactions. Nevertheless, a search of the chemical literature revealed no instances of this compound being employed as a catalyst or co-catalyst in any reported organic reactions.

Organocatalytic Applications in Asymmetric Synthesis

There is no specific information available in the reviewed literature regarding the use of this compound as an organocatalyst in asymmetric synthesis. Organocatalysis is a branch of catalysis that utilizes small organic molecules to accelerate chemical reactions. Primary amines are a common motif in organocatalysts, often employed in enamine and iminium ion catalysis to achieve high levels of stereoselectivity. However, studies detailing the application or efficacy of this compound for these purposes have not been found.

Ligand Design for Transition Metal-Catalyzed Processes

Application in Functional Coatings and Surface Modification

Similarly, a thorough review of available literature did not yield specific information on the application of this compound in the development of functional coatings or for surface modification purposes.

There are no documented studies on the use of this compound for surface grafting or the formation of polymer brushes. The primary amine group could theoretically serve as an anchoring point to initiate polymerization from a surface or to attach the molecule to a surface that has been pre-functionalized with reactive groups. This would modify the surface properties, but specific examples or research involving this compound were not found.

Information regarding the role of this compound as an adhesion promoter in advanced composites and materials is not present in the surveyed literature. Amines are a class of compounds known to be effective adhesion promoters, as they can interact with both the substrate and the coating or adhesive matrix, thereby improving interfacial bonding. However, the performance and application of this specific amine for such purposes have not been reported.

Future Directions and Emerging Research Avenues for Cyclopent 2 En 1 Yl Methanamine Hydrochloride

Exploration of Novel and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic strategies is a paramount goal in modern chemistry. For (Cyclopent-2-en-1-yl)methanamine hydrochloride, future research will likely pivot towards greener alternatives to conventional methods.

Biocatalysis presents a promising, sustainable alternative to traditional chemical synthesis, offering high selectivity and efficiency under mild, aqueous conditions. nih.gov The application of engineered enzymes for the synthesis of chiral amines is a rapidly advancing field. nih.gov Future research could focus on developing enzymatic routes to this compound. This could involve the use of enzymes like amine dehydrogenases, which catalyze the synthesis of chiral amines from ketones or aldehydes via reductive amination. nih.gov Another approach is the use of transaminases, which transfer an amine group from a donor to a ketone acceptor. nih.gov

Researchers have successfully used a two-step, one-pot process involving an enantioselective amine oxidase combined with a non-selective chemical reducing agent to produce enantiomerically pure cyclic amines. acs.org In this chemo-enzymatic process, the enzyme selectively oxidizes one enantiomer to an imine, which is then reduced back to the racemic amine, allowing the other enantiomer to accumulate. acs.org Directed evolution experiments have already yielded enzyme variants with activity towards cyclic tertiary amines, suggesting that similar strategies could be tailored for the synthesis of secondary amines like (Cyclopent-2-en-1-yl)methanamine. nih.gov The combination of photoredox and enzymatic catalysis in a cyclic reaction network has also been shown to produce enantioenriched amines in excellent yields. researchgate.net

Table 1: Comparison of Potential Biocatalytic Approaches

Enzyme Class Catalytic Function Potential Application for Target Synthesis Key Advantages
Amine Dehydrogenases (AmDHs) Reductive amination of a ketone/aldehyde precursor Direct amination of a cyclopentenyl ketone/aldehyde High stereoselectivity, uses ammonia (B1221849) as an amine donor. nih.gov
Transaminases (TAs) Transfer of an amino group from a donor molecule to a ketone acceptor Asymmetric synthesis from a cyclopentenyl ketone High enantioselectivity, broad substrate scope. nih.gov
Amine Oxidases (MAOs) Enantioselective oxidation of one amine enantiomer Deracemization of a racemic mixture of the target amine Can achieve high enantiomeric excess for one enantiomer. acs.orgresearchgate.net

Advanced Spectroscopic Techniques for In Situ and Real-Time Monitoring of Reactions

Gaining a deep understanding of reaction mechanisms, identifying transient intermediates, and precisely determining reaction endpoints are critical for process optimization. Advanced spectroscopic techniques that allow for in situ (in the reaction mixture) and real-time monitoring are invaluable tools for achieving these goals.

The synthesis of amines can involve short-lived, labile intermediate species that are difficult to detect using traditional offline analysis methods like chromatography. spectroscopyonline.commt.com In situ spectroscopic techniques such as mid-infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for monitoring the real-time concentration of reactants, products, and transient intermediates. spectroscopyonline.comacs.org

For the synthesis of this compound, time-resolved spectroscopy could provide invaluable mechanistic insights. For example, in a reductive amination reaction, in situ monitoring could track the formation of the imine intermediate and its subsequent reduction to the final amine product. This real-time data allows for the precise determination of reaction kinetics and helps identify potential bottlenecks or side reactions. mt.com Techniques like Atmospheric Solids Analysis Probe (ASAP) mass spectrometry can also provide structural information on reaction progress in under a minute without sample workup. The ability to identify and characterize reactive intermediates provides a more complete understanding of the reaction mechanism, enabling more efficient and safer process scale-up. mt.com

Operando spectroscopy is a powerful methodology that combines in situ characterization of a catalyst with simultaneous measurement of its catalytic activity or selectivity. researchgate.net This approach is crucial for understanding how a catalyst functions under actual reaction conditions. nih.gov If the synthesis of this compound involves a heterogeneous catalyst (e.g., for a hydrogenation or amination step), operando techniques could be transformative.

Techniques such as operando X-ray photoelectron spectroscopy (XPS), X-ray absorption spectroscopy (XAS), and infrared spectroscopy can reveal the active state of the catalyst, including reaction-induced changes to its structure and composition. nih.govmdpi.com For example, in situ XAS can monitor changes in the oxidation state and coordination environment of metal centers in a catalyst during the reaction. mdpi.com This allows researchers to establish direct correlations between the catalyst's structure and its performance, paving the way for the rational design of more efficient and robust catalysts. nih.gov The combination of multiple operando techniques provides a more complete picture of the complex molecular mechanisms at play. researchgate.net

Table 2: Advanced Spectroscopic Techniques for Reaction Analysis

Technique Type of Information Provided Application in Synthesis of this compound
Time-Resolved IR/Raman Vibrational modes of molecules, functional group changes. spectroscopyonline.com Real-time tracking of reactant consumption, intermediate formation (e.g., imine), and product generation.
***In Situ* NMR** Detailed molecular structure, identification of species in solution. acs.org Unambiguous identification of intermediates and byproducts, kinetic analysis. acs.org
***Operando* XPS** Surface elemental composition and chemical states of a catalyst. nih.govmdpi.com Identifying the active sites and oxidation states of a heterogeneous catalyst under reaction conditions. mdpi.com
***Operando* XAS** Local atomic structure and electronic states of catalyst atoms. mdpi.com Probing the structural evolution of a catalyst during the amination or reduction process. mdpi.com
ASAP-MS Rapid mass analysis of reaction components without sample prep. Quick confirmation of product formation and identification of major components in the reaction mixture.

Deep Learning and Artificial Intelligence in Predicting Reactivity and Properties

Beyond synthesis automation, AI and deep learning are emerging as powerful tools for predicting the outcomes of chemical reactions and the properties of molecules in silico. researchgate.net These predictive models can significantly reduce the amount of trial-and-error experimentation required in chemical research. ibm.com

For a target like this compound, machine learning models could be developed to predict various outcomes. By training on large datasets of known chemical reactions, these models can learn the complex relationships between reactants, reagents, and reaction conditions. eurekalert.org This allows them to predict the likely yield of a proposed synthetic step or even suggest the optimal conditions to maximize it. ibm.com Recent advancements have applied natural language processing architectures to predict reaction properties from a text-based representation of the reaction with outstanding performance. ibm.com

Furthermore, deep learning models can predict the physicochemical properties of novel compounds. For instance, a quantitative structure-property relationship (QSPR) model could be developed to predict properties of derivatives of this compound. Machine learning approaches, such as Categorical Boosting (CatBoost), have been used to create predictive models for the degradation rates of various amines based on their chemical structures, including factors like cyclic structures and the nature of functional groups. nih.govacs.org Such predictive power can guide synthetic efforts toward molecules with desired characteristics, accelerating the discovery process. eurekalert.org

Predictive Models for Reaction Outcomes and Selectivity

The prediction of chemical reaction outcomes through machine learning and artificial intelligence is a rapidly growing field. nih.govrjptonline.org These models are typically trained on large datasets of experimental reactions to recognize patterns and predict the major products of new reactions. nih.govresearchgate.net For instance, neural networks can be used to rank potential products from a given set of reactants, achieving high accuracy in many cases. nih.gov

Currently, there is no specific published research detailing the use of predictive models for reactions involving this compound. The development of such models would require the generation of a substantial dataset of reactions using this compound under various conditions. Future research could focus on high-throughput experimentation to create this data, which could then be used to train machine learning algorithms to predict reaction outcomes and selectivity with high fidelity.

Table 1: General Performance of Predictive Reaction Outcome Models

Model Approach Reported Accuracy (Rank 1 Prediction) Reference
Neural Network with Reaction Templates 71.8% nih.gov

This table represents the general state of the field and is not specific to this compound.

Structure-Property Relationship Prediction for Material Design

Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the properties of materials based on their chemical structure. These models are integral to the design of new materials with desired characteristics. A thorough search of the scientific literature indicates that no QSPR studies have been conducted specifically on this compound for the purpose of material design.

Future research could involve the synthesis of a library of polymers or materials incorporating the this compound moiety. By systematically varying the structure and measuring key properties (e.g., thermal stability, conductivity, mechanical strength), a dataset could be established. This data would be foundational for building QSPR models to guide the design of new materials derived from this compound.

Multidisciplinary Research Bridging Fundamental Chemistry with Advanced Material Science

The integration of fundamental chemical compounds into advanced materials is a cornerstone of modern material science. While cyclopentene (B43876) and its derivatives are recognized as important structural motifs in various molecules and materials, nih.govmit.edu the role of this compound in this area is not documented in the current literature.

Integration with Nanoscience for Hybrid Material Development

Hybrid nanomaterials, which combine organic and inorganic components at the nanoscale, offer synergistic properties and have applications in fields ranging from electronics to medicine. nih.govnih.govresearchgate.net The synthesis of these materials can be achieved through various methods, including sol-gel synthesis and layer-by-layer deposition. nih.gov

There are no published reports on the use of this compound in the development of hybrid nanomaterials. The amine and cyclopentene functionalities of the molecule could, in theory, serve as points for attachment or polymerization with inorganic nanoparticles or surfaces. Future research could explore the potential of this compound as an organic linker or surface modifier in the creation of novel hybrid materials. For example, the amine group could be used to functionalize the surface of gold nanoparticles or carbon nanotubes.

Exploiting Unique Electronic or Optical Properties in Advanced Devices

The electronic and optical properties of organic molecules are of great interest for their potential use in advanced devices such as sensors, LEDs, and solar cells. A review of the available literature finds no data on the specific electronic or optical properties of this compound.

Future research efforts would first need to characterize these fundamental properties through techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and cyclic voltammetry. Should the compound exhibit interesting photophysical or electronic characteristics, subsequent research could investigate its incorporation into polymeric or solid-state systems for evaluation in electronic or optical device prototypes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.